molecular formula C18H13ClN4O B14935476 7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14935476
M. Wt: 336.8 g/mol
InChI Key: ATYPQNADFSVEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:

    Starting Materials: 4-chlorophenylhydrazine and 2-methoxybenzaldehyde.

    Reaction: The hydrazine reacts with the aldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazolopyrimidine ring.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May interact with certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: Studied for its effectiveness against bacterial and fungal infections.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the chlorine substituent.

    7-(4-Methylphenyl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H13ClN4O/c1-24-16-5-3-2-4-14(16)17-21-18-20-11-10-15(23(18)22-17)12-6-8-13(19)9-7-12/h2-11H,1H3

InChI Key

ATYPQNADFSVEKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.